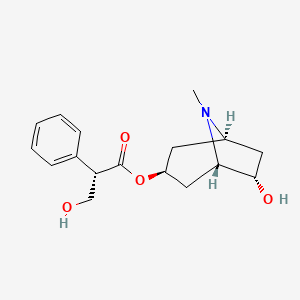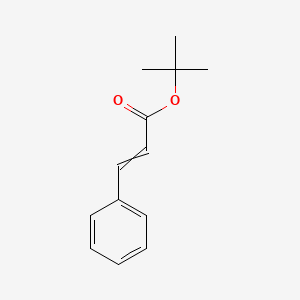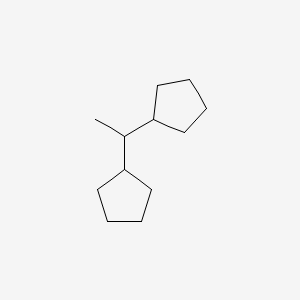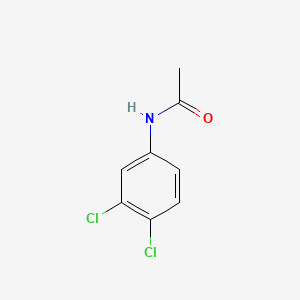
anisodamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
anisodamine is a naturally occurring tropane alkaloid. It is a derivative of hyoscyamine, which is found in plants of the Solanaceae family, such as henbane (Hyoscyamus niger) and deadly nightshade (Atropa belladonna). This compound is known for its pharmacological properties, particularly its anticholinergic effects, which make it useful in various medical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of anisodamine typically involves the hydroxylation of hyoscyamine. One common method is the enzymatic conversion using hyoscyamine (6S)-dioxygenase, which catalyzes the hydroxylation of hyoscyamine to produce this compound . This reaction requires substrates such as L-hyoscyamine, 2-oxoglutarate, and molecular oxygen, and it produces this compound, succinate, and carbon dioxide as products .
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, utilizing genetically engineered microorganisms that express hyoscyamine (6S)-dioxygenase. This method allows for the large-scale production of the compound under controlled conditions, ensuring high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
anisodamine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to remove the hydroxyl group, reverting to hyoscyamine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of hyoscyamine.
Substitution: Formation of halogenated or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
anisodamine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other tropane alkaloids and derivatives.
Biology: Studied for its role in plant metabolism and its effects on various biological systems.
Medicine: Investigated for its anticholinergic properties, which can be useful in treating conditions such as motion sickness, gastrointestinal disorders, and Parkinson’s disease.
Industry: Utilized in the production of pharmaceuticals and as a research tool in drug development.
Wirkmechanismus
The mechanism of action of anisodamine involves its interaction with the cholinergic system. It acts as an antagonist at muscarinic acetylcholine receptors, inhibiting the action of acetylcholine. This leads to a decrease in parasympathetic nervous system activity, resulting in effects such as reduced gastrointestinal motility and decreased secretion of bodily fluids .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hyoscyamine: The parent compound of anisodamine, known for its anticholinergic effects.
Atropine: A racemic mixture of hyoscyamine, used for similar medical applications.
Scopolamine: Another tropane alkaloid with similar pharmacological properties.
Uniqueness
This compound is unique due to its specific hydroxylation at the 6S position, which can influence its pharmacokinetic and pharmacodynamic properties. This modification can affect its solubility, bioavailability, and interaction with biological targets, making it distinct from other tropane alkaloids .
Eigenschaften
Molekularformel |
C17H23NO4 |
|---|---|
Molekulargewicht |
305.4 g/mol |
IUPAC-Name |
[(1S,3S,5S,6S)-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (2S)-3-hydroxy-2-phenylpropanoate |
InChI |
InChI=1S/C17H23NO4/c1-18-12-7-13(9-15(18)16(20)8-12)22-17(21)14(10-19)11-5-3-2-4-6-11/h2-6,12-16,19-20H,7-10H2,1H3/t12-,13+,14-,15+,16+/m1/s1 |
InChI-Schlüssel |
WTQYWNWRJNXDEG-LEOABGAYSA-N |
Isomerische SMILES |
CN1[C@@H]2C[C@@H](C[C@H]1[C@H](C2)O)OC(=O)[C@H](CO)C3=CC=CC=C3 |
Kanonische SMILES |
CN1C2CC(CC1C(C2)O)OC(=O)C(CO)C3=CC=CC=C3 |
Piktogramme |
Irritant |
Synonyme |
6-hydroxyhyoscyamine anisodamine anisodamine hydrobromide racanisodamine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[2-(2,6-DIMETHYL-PHENYL)-ETHYL]-1H-IMIDAZOLE](/img/structure/B1197545.png)

![6-Methoxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B1197547.png)







![N-[3-hydroxy-2-methyl-6-[[(1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]acetamide](/img/structure/B1197564.png)


